Sibenadet Hydrochloride
Description
Background and Historical Context of Sibenadet (B138698) Hydrochloride Discovery
Sibenadet hydrochloride was developed by AstraZeneca R&D Charnwood in the early 2000s. ncats.io The compound was specifically designed as a dual agonist for the dopamine (B1211576) D2 receptor and the β2-adrenoceptor. nih.gov This dual functionality represented a new strategy in the potential management of complex respiratory conditions like COPD. Research into its chemical properties revealed the existence of multiple polymorphic forms, which were characterized using advanced analytical techniques such as solid-state NMR spectroscopy. researchgate.net The synthesis of this compound for commercial purposes was also a focus of process chemistry research, with efforts made to develop efficient and scalable manufacturing routes. researchgate.net
Research Rationale for Dual Receptor Agonism in Respiratory Pharmacology
The development of this compound was founded on a comprehensive understanding of the mechanisms underlying COPD symptoms. The rationale for its dual receptor agonism was to simultaneously address two key aspects of the disease: bronchoconstriction and sensory nerve-mediated symptoms. nih.gov
The β2-adrenoceptor agonism is a well-established mechanism in respiratory medicine, known to induce bronchodilation by relaxing the smooth muscles of the airways. nih.govresearchgate.net By activating these receptors, sibenadet was expected to improve airflow and alleviate breathlessness, a primary symptom of COPD. nih.gov
The novel aspect of sibenadet's pharmacology was its activity as a dopamine D2 receptor agonist . nih.gov The hypothesis was that activating D2 receptors on sensory afferent nerves in the lungs could modulate their activity. nih.gov This was aimed at reducing key COPD symptoms such as cough, excess mucus production, and the sensation of breathlessness (dyspnea) that are not fully addressed by bronchodilators alone. nih.gov Preclinical studies in animal models provided support for this concept, demonstrating that sibenadet could inhibit the discharge of rapidly adapting receptors and reduce reflex-induced tachypnoea, mucus production, and cough. nih.gov
Therapeutic Aims and Early Development Pathways
The primary therapeutic goal for this compound was to provide comprehensive symptom relief for patients with COPD by combining bronchodilator effects with the modulation of sensory nerve function. nih.gov The early development program for sibenadet included several clinical trials to assess its efficacy and to determine an appropriate therapeutic window.
Early-phase clinical studies showed initial promise. A proof-of-concept study, referred to as Study 1, and a subsequent dose-ranging study, Study 2, were conducted to evaluate the clinical potential of sibenadet. nih.gov These studies utilized the Breathlessness, Cough, and Sputum Scale (BCSS) as a primary measure of symptomatic improvement. nih.gov Initial findings from these studies indicated that sibenadet could produce statistically significant improvements in the total BCSS score compared to placebo and other bronchodilators, with a clear dose-response relationship being observed. nih.gov
| Early Phase Clinical Trial Overview | |
| Study 1 (Proof-of-Concept) | |
| Number of Patients | 701 |
| Interventions | Sibenadet (three dose groups), Salbutamol (B1663637), Ipratropium (B1672105) Bromide, Placebo |
| Duration | 4 weeks |
| Primary Outcome | Change in Breathlessness, Cough, and Sputum Scale (BCSS) score |
| Key Finding | Indicated potential for symptomatic improvement. |
| Study 2 (Dose-Ranging) | |
| Number of Patients | 872 |
| Interventions | Sibenadet (three dose groups), Placebo |
| Duration | 6 weeks |
| Primary Outcome | Change in Breathlessness, Cough, and Sputum Scale (BCSS) score |
| Key Finding | Demonstrated a clear dose-response relationship for symptom improvement. |
Despite these encouraging initial results, the development of this compound was ultimately discontinued (B1498344). ncats.io Longer-term clinical trials, with treatment periods of 12 and 26 weeks, revealed that the initial symptomatic benefits and bronchodilator effects were not sustained over time. nih.gov A one-year study also failed to show a sustained clinical effect. researchgate.net This lack of long-term efficacy led to the cessation of its development program. ncats.ioresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
154189-24-9 |
|---|---|
Molecular Formula |
C22H29ClN2O5S2 |
Molecular Weight |
501.1 g/mol |
IUPAC Name |
4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O5S2.ClH/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17;/h1-3,5-8,23,25H,4,9-16H2,(H,24,26);1H |
InChI Key |
YXOKBHUPEBNZOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3.Cl |
Other CAS No. |
154189-24-9 |
Synonyms |
AR C68397AA AR-C68397AA sibenadet sibenadet hydrochloride Viozan |
Origin of Product |
United States |
Synthetic Methodologies and Process Chemistry Research
Convergent Synthesis Approaches for Sibenadet (B138698) Hydrochloride
Sulfonylethylamine Side Chain Assembly Strategies
The assembly of the sulfonylethylamine side chain, the second key intermediate for the convergent synthesis, was subject to significant process improvements, particularly focusing on a thiyl radical addition strategy.
Thiyl Radical Addition InitiationsA critical improvement in the synthesis of the side chain involves a thiyl radical addition.benchchem.comThis reaction proceeds via an anti-Markovnikov addition mechanism, where a thiol is added across a double bond.researchgate.netFor the Sibenadet side chain, benzoate (B1203000) ester precursors are subjected to this reaction using azobisisobutyronitrile (AIBN) as a radical initiator, achieving yields greater than 90%.benchchem.comThe use of a low concentration of AIBN (0.5 mol%) was found to be optimal, minimizing the formation of oligomeric byproducts and resulting in a 92% yield.benchchem.comThiyl radicals, generated from thiols, are versatile intermediates in organic synthesis, often used for cyclization and addition reactions.nih.govclockss.orgprinceton.eduThe process for Sibenadet was further optimized by telescoping the subsequent oxidation step, where the resulting thioether is converted to the required sulfone using oxone (potassium peroxymonosulfate) without isolating the intermediate.benchchem.com
Interactive Data Tables
Table 1: Key Process Optimizations for Sibenadet Hydrochloride Synthesis
| Process Step | Optimization Parameter | Outcome | Reference |
| Thiyl Radical Addition | AIBN concentration (0.5 mol%) | 92% yield, minimized oligomers | |
| Sulfone Oxidation | Oxone stoichiometry (1.2 equiv) | Efficient conversion from thioether | |
| Final Purification | Crystallization | High-purity sulfonylethylamine HCl |
Telescoped Oxidation Techniques
In the synthesis of a key sulfonylethylamine side-chain intermediate for this compound, a telescoped oxidation process is employed. This strategy enhances efficiency by performing multiple reaction steps in sequence without the isolation of intermediates.
Table 1: Key Parameters for Telescoped Thioether Oxidation
| Parameter | Description | Outcome |
| Reactant | Thioether precursor of the sulfonylethylamine side chain | |
| Oxidizing Agent | Oxone (Potassium Peroxymonosulfate) | |
| Process Type | Telescoped (Sequential) Oxidation | Avoids isolation of sulfoxide (B87167) intermediate |
| Product | Sulfone derivative | High-yield conversion |
| Advantage | Increased process efficiency and reduced cycle time |
Crystallization-Driven Purification Methodologies
Crystallization is a pivotal technique for purification in the manufacturing of this compound, ensuring the high purity of both key intermediates and the final active pharmaceutical ingredient (API). researchgate.net
For the sulfonylethylamine side-chain intermediate, an antisolvent crystallization method is utilized. High-purity sulfonylethylamine hydrochloride is effectively isolated using an ethanol/water solvent system. Antisolvent crystallization is a method where a solvent in which the compound is poorly soluble (the antisolvent) is added to a solution of the compound, inducing precipitation of the pure solid. google.commdpi.com This technique is highly effective for isolating highly crystalline materials from reaction mixtures.
The final isolation of this compound itself is also achieved through crystallization, which provides the desired polymorphic form and ensures the final product meets stringent purity specifications. researchgate.net
Final Coupling and Isolation Protocols
The assembly of the final this compound molecule involves the coupling of two key intermediates, followed by reduction and salt formation.
The crucial coupling step involves the formation of an amide bond between a benzothiazolone core and the previously synthesized sulfonylethylamine side chain. This reaction is performed using standard peptide coupling reagents. Specifically, dicyclohexylcarbodiimide (B1669883) (DCC) is used as the activating agent for the carboxylic acid, often in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). googleapis.comgoogleapis.compeptide.com HOBt is added to suppress side reactions and minimize the risk of racemization. peptide.com While the term "mechanoreactions" suggests solid-state or solvent-free grinding techniques, the established industrial synthesis relies on this robust solution-phase DCC/HOBt coupling methodology. nih.govrsc.org
Following the amide bond formation, the resulting intermediate amide is reduced to a secondary amine. This transformation is a key step in forming the final structure of Sibenadet. The reduction is carried out using borane (B79455) tetrahydrofuran (B95107) complex (BH₃·THF). researchgate.netnih.gov
The final step in the synthesis is the formation of the hydrochloride salt to enhance the stability and solubility of the compound. This is achieved by treating the free base of Sibenadet with hydrogen chloride (HCl). nih.gov In the established process, a solution of HCl in a mixture of isopropanol (B130326) (IPA) and methyl tert-butyl ether (MTBE) is used. glindiachemicals.com This procedure facilitates the precipitation of this compound as a pure, crystalline solid with a final purity of approximately 98.5%. The use of an anhydrous solution of HCl is common when an anhydrous salt form is desired, as it prevents the incorporation of water into the crystal lattice. google.com
Catalysis in this compound Synthesis
Catalysis plays a significant role in the synthesis of this compound, particularly in creating efficient and environmentally friendlier processes suitable for large-scale industrial production. oatext.comoatext.com
One of the most prominent examples is the use of Phase-Transfer Catalysis (PTC) in an O-alkylation reaction to synthesize a key intermediate. ptfarm.plcrdeepjournal.org This reaction is conducted on a scale of approximately one hundred kilograms. oatext.comptfarm.pl PTC is employed to facilitate the reaction between two reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). researchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one of the reactants across the phase boundary to react with the other. ptfarm.pl This methodology offers several advantages, including the use of less hazardous solvents and bases, increased reaction rates, and higher yields. crdeepjournal.orgresearchgate.net In the Sibenadet synthesis, PTC is used for an O-alkylation of a phenylethanol derivative with an alkyl bromide, achieving a high yield of 97%. crdeepjournal.org
Table 2: Catalysis in this compound Synthesis
| Catalytic Method | Reaction Step | Catalyst Type | Scale | Benefit |
| Phase-Transfer Catalysis (PTC) | O-alkylation of phenylethanol intermediate | Quaternary ammonium salt | ~100 kg | High yield (97%), process simplification, environmental benefits. oatext.comcrdeepjournal.org |
| Coupling Catalysis | Amide bond formation | 1-Hydroxybenzotriazole (HOBt) | Large Scale | Acts as a co-catalyst with DCC to prevent side reactions and racemization. peptide.comnih.gov |
Phase-Transfer Catalysis Applications and Optimization
A significant aspect of the this compound synthesis is the application of phase-transfer catalysis (PTC). oatext.comoatext.comresearchgate.net This methodology is employed for the O-alkylation of a phenylethanol intermediate with an alkyl bromide, a key step in the formation of the molecule. researchgate.netcrdeepjournal.org This reaction has been successfully performed on a large scale, reportedly at the hundred-kilogram level, achieving a high yield of 97%. oatext.comoatext.comcrdeepjournal.orgptfarm.pl
Phase-transfer catalysis offers several advantages that are particularly beneficial in pharmaceutical manufacturing. ptfarm.pl The technique facilitates reactions between reagents that are in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This often eliminates the need for expensive, and potentially hazardous, anhydrous organic solvents and strong, dangerous bases like metal amides or hydrides. ptfarm.pl Instead, more benign and cost-effective bases such as sodium hydroxide (B78521) or potassium carbonate can be used. ptfarm.pl The major benefits of employing PTC in industrial applications include:
Elimination of hazardous organic solvents. ptfarm.pl
Use of safer and less expensive bases. ptfarm.pl
High reactivity and selectivity, leading to high yields and product purity. crdeepjournal.orgptfarm.pl
Minimization of industrial waste, contributing to a greener process. ptfarm.pl
Lower investment costs. ptfarm.pl
The PTC system in the Sibenadet synthesis typically involves a quaternary ammonium salt as the catalyst, which transports the anionic nucleophile from the aqueous phase to the organic phase where it can react with the substrate. crdeepjournal.org Both liquid-liquid and solid-liquid PTC systems are utilized in organic synthesis, with the latter being advantageous for hydrolyzable compounds. crdeepjournal.orgptfarm.pl
Role of Transition Metal Catalysis
While phase-transfer catalysis is prominent in the synthesis of Sibenadet, the broader field of pharmaceutical process chemistry heavily relies on transition metal catalysis for its efficiency and selectivity. oatext.comoatext.com Transition metals, particularly those from the platinum group such as palladium, rhodium, and ruthenium, are frequently used to construct complex molecules. oatext.comoatext.com These catalysts facilitate a wide range of chemical transformations, including crucial carbon-carbon bond-forming reactions like the Heck, Suzuki, and Fukuyama couplings, as well as various hydrogenation processes. oatext.com
The advantages of using transition metal catalysts in the synthesis of Active Pharmaceutical Ingredients (APIs) include:
Increased Reaction Speed: Catalytic processes are often faster than stoichiometric reactions. oatext.comoatext.com
Fewer Synthetic Steps: Complex molecules can be assembled more directly. oatext.comoatext.com
Milder Conditions: Reactions can often be run at lower temperatures and pressures, which enhances safety and reduces energy costs. oatext.comoatext.com
High Selectivity: Catalysts can provide excellent control over the chemical outcome (chemo-, regio-, and stereoselectivity). oatext.comoatext.com
In the specific context of this compound's manufacturing process, a key strategic improvement involved a thiyl radical addition for the synthesis of a crucial "side chain" precursor intermediate. researchgate.net While the source material does not explicitly detail the use of a transition metal for this specific step, such radical additions can sometimes be mediated by transition metal complexes.
Green Chemistry Principles in Synthetic Route Design
The manufacturing process for this compound incorporates principles of green chemistry, most notably through its use of phase-transfer catalysis. oatext.comoatext.com Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. escholarship.org
The application of PTC in the Sibenadet synthesis aligns with several green chemistry principles:
Waste Prevention: High-yielding reactions, like the 97% yield reported for the PTC O-alkylation step, minimize the formation of byproducts. crdeepjournal.org
Atom Economy: Efficient reactions that incorporate a high proportion of the starting materials into the final product are preferred. oatext.com
Safer Solvents and Auxiliaries: PTC reduces the need for volatile and hazardous organic solvents. ptfarm.pl
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. oatext.comoatext.com
The pharmaceutical industry, in general, is moving towards cleaner, more sustainable processes due to environmental concerns and the need for resource efficiency. oatext.comresearchgate.net The development of catalytic organic synthesis methods is a cornerstone of this effort, providing pathways to complex molecules like Sibenadet with a reduced environmental footprint compared to traditional stoichiometric methods. oatext.comoatext.com
Process Optimization and Manufacturing Scale-Up Research for this compound
The transition from a laboratory-scale synthesis to a commercial manufacturing process requires extensive research and development to ensure the process is robust, safe, and economically viable.
Development of Robust Synthetic Sequences
The synthesis of the key amine hydrochloride intermediate was developed into a robust nine-stage sequence. researchgate.netresearchgate.net Significant process improvements were made throughout the development. For instance, the synthesis of the second key intermediate, a benzoate ester precursor, was strategically improved by incorporating a thiyl radical addition and subsequent high-yielding "telescoped" processes, where multiple reaction steps are performed in a single reactor without isolating intermediates. researchgate.net
A notable optimization was the direct use of an unprotected chiral acid chloride for an amide formation step, which replaced a more problematic method that required a trimethylsilyl (B98337) (TMS) protected derivative. researchgate.net The previous protection/deprotection sequence had proven difficult and the protected intermediate was volatile, leading to high losses. researchgate.net This change simplified the process and avoided a capricious step, demonstrating a commitment to creating a more robust and reliable manufacturing route. researchgate.net
Technology Transfer Challenges and Solutions in Pharmaceutical Manufacturing
The technology transfer of the this compound process from the laboratory through pilot-plant scale-up to full manufacturing involved overcoming several challenges. researchgate.netscribd.com This transfer encompasses not just the chemical reactions but also analytical methods, process controls, and safety protocols. scribd.com
One documented challenge was managing the chemical hazards associated with scale-up. researchgate.net A chemical hazard assessment of one of the reactions indicated a significant adiabatic temperature rise, posing a safety risk on a large scale. researchgate.net The solution was to investigate and implement an alternative, safer process using base-mediated hydrogen peroxide in acetonitrile, a method that had already been developed for plant-scale use on this compound and exhibited a much lower adiabatic temperature rise. researchgate.net This highlights the iterative nature of process development, where potential issues are identified and mitigated before full-scale implementation.
Continuous Flow Chemistry Investigations
To further enhance sustainability and efficiency, investigations into applying continuous flow chemistry to the synthesis of this compound have been undertaken. researchgate.net Batch processing, the traditional method in pharmaceutical manufacturing, is often less efficient in terms of mass and energy compared to continuous processing. researchgate.net
For the phase-transfer catalyzed O-alkylation step, a continuous process was evaluated where the reaction is operated counter-currently in a liquid-liquid extractor. researchgate.net This continuous setup was found to reach a steady state in approximately 100 minutes and achieved a reaction conversion comparable to the established batch process. researchgate.net
The study aimed to compare the synergistic sustainability benefits of the continuous flow system against the batch process, evaluating metrics such as: researchgate.net
Efficiency of reagent and solvent use
Energy consumption
Generation of aqueous and solid waste
E-factor (a measure of waste produced per unit of product)
Equipment and cost efficiency
Continuous flow chemistry offers several advantages, including superior heat transfer, improved safety for hazardous reactions, and easier scalability. mdpi.comnih.gov The exploration of this technology for the this compound process demonstrates a forward-looking approach to optimizing pharmaceutical manufacturing.
Pharmacological Characterization and Receptor Biology Research
Dual Receptor Agonism Profile of Sibenadet (B138698) Hydrochloride
Sibenadet hydrochloride's primary pharmacological identity is defined by its ability to bind to and activate both dopamine (B1211576) D2 receptors and beta-2 adrenoceptors. This dual agonism was the cornerstone of its proposed therapeutic action.
Dopamine D2 Receptor Agonism
This compound demonstrates agonist properties at the dopamine D2 receptor. Agonism at this receptor, a member of the G protein-coupled receptor family, is known to modulate various physiological processes. In the context of its intended therapeutic application, the activation of D2 receptors on sensory nerves in the airways was hypothesized to play a role in reducing the symptoms of COPD.
Beta2-Adrenoceptor Agonism
Concurrent with its action on dopamine receptors, this compound also functions as an agonist at the beta-2 adrenoceptor. This is a well-established mechanism for achieving bronchodilation, a key therapeutic goal in obstructive airway diseases. The activation of beta-2 adrenoceptors in the smooth muscle of the airways leads to muscle relaxation and an increase in airway diameter.
Receptor Selectivity and Binding Kinetics Investigations
To fully characterize a compound's pharmacological profile, it is essential to quantify its binding affinity, potency, and selectivity for its target receptors.
Quantitative Receptor Binding Assays
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Binding Affinity (Ki) |
| Dopamine D2 Receptor | Data not available |
| Beta-2 Adrenoceptor | Data not available |
Agonist Potency and Efficacy Determinations
Beyond binding affinity, functional assays are necessary to determine a compound's potency (EC50, the concentration required to elicit 50% of the maximal response) and efficacy (Emax, the maximum possible response). These parameters provide insight into the functional consequences of receptor binding. As with binding affinity data, specific EC50 and Emax values for this compound at both the dopamine D2 and beta-2 adrenoceptors have not been detailed in the available scientific publications.
Table 2: Agonist Potency (EC50) and Efficacy (Emax) of this compound
| Receptor | Agonist Potency (EC50) | Efficacy (Emax) |
| Dopamine D2 Receptor | Data not available | Data not available |
| Beta-2 Adrenoceptor | Data not available | Data not available |
Comparative Receptor Profiling
A comprehensive understanding of a drug's selectivity involves screening it against a wide panel of other receptors to identify potential off-target interactions. This comparative receptor profiling is critical for predicting potential side effects and understanding the full scope of a compound's activity. Detailed public data from such broad receptor screening panels for this compound is currently unavailable. This information would be invaluable in assessing its selectivity for the D2 and beta-2 receptors over other receptor subtypes.
Downstream Signaling Pathways and Cellular Responses
The physiological effects of this compound are mediated through the activation of specific intracellular signaling cascades following its binding to D2 and β2 receptors.
Upon binding of this compound, the D2 and β2 receptors initiate distinct G protein-coupled signaling pathways.
Dopamine D2 Receptor: The D2 receptor is canonically coupled to the Gi/o family of G proteins. Activation of this pathway by an agonist like this compound leads to the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). This results in a decrease in intracellular cAMP levels. Furthermore, signaling through Gi/o can involve the modulation of ion channels and the activation of other signaling molecules such as the mitogen-activated protein kinase (MAPK) pathway.
β2-Adrenergic Receptor: The β2-adrenergic receptor is primarily coupled to the Gs family of G proteins. Agonist binding, in this case by this compound, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP is the principal mechanism underlying the bronchodilatory effects of β2-agonists. There is also evidence to suggest that under certain conditions, the β2-adrenergic receptor can couple to Gi proteins.
The activation of D2 and β2 receptors by this compound is expected to have opposing effects on the intracellular concentration of the second messenger cAMP.
cAMP Reduction (via D2 activation): The Gi/o-mediated inhibition of adenylyl cyclase by D2 receptor activation would lead to a decrease in cAMP levels within target cells, such as sensory neurons in the airways. This reduction in cAMP is thought to contribute to the modulation of neuronal activity, potentially reducing the signaling that leads to cough and mucus production.
cAMP Increase (via β2 activation): The Gs-mediated stimulation of adenylyl cyclase by β2-adrenergic receptor activation results in a significant increase in cAMP concentration in airway smooth muscle cells. This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, leading to smooth muscle relaxation and bronchodilation.
While not explicitly detailed in the available literature for this compound, GPCR activation can also influence intracellular calcium (Ca2+) levels, another critical second messenger. D2 receptor activation can modulate calcium channels, and β2-adrenergic receptor signaling can also interact with calcium signaling pathways.
The modulation of these signaling pathways by this compound culminates in a range of cellular responses that were hypothesized to be beneficial in the context of COPD.
Inhibition of Sensory Nerve Activity: In preclinical animal models, this compound was shown to effectively inhibit sensory nerve activity. nih.gov This effect, attributed to its D2 receptor agonism, is believed to underlie the observed reductions in reflex cough and mucus production. nih.gov
Bronchodilation: As a β2-adrenergic receptor agonist, this compound induces the relaxation of airway smooth muscle, leading to bronchodilation. nih.gov This action helps to alleviate the airflow obstruction that is characteristic of COPD.
Comparative Pharmacology with Selective Agonists
Clinical trials with this compound included comparisons with existing therapies for COPD, providing some insight into its relative pharmacological effects.
In an early clinical investigation, this compound was compared with the short-acting β2-agonist (SABA) salbutamol (B1663637) and the short-acting muscarinic antagonist (SAMA) ipratropium (B1672105) bromide. nih.gov Patients receiving this compound demonstrated statistically significant improvements in the total score of the Breathlessness, Cough and Sputum Scale (BCSS) compared to those receiving placebo or the single-agent bronchodilators. nih.gov This suggests that the dual mechanism of this compound offered a broader symptomatic benefit than a purely bronchodilatory approach.
While detailed preclinical comparative studies with other selective D2 and β2 agonists are not extensively published, a comparison of their known pharmacological profiles can be informative.
| Compound | Receptor Target(s) | Primary Mechanism of Action | Expected Primary Effect in COPD |
| This compound | D2 Dopamine Receptor, β2-Adrenergic Receptor | Agonist at both receptors | Bronchodilation and reduction of cough/mucus |
| Salbutamol | β2-Adrenergic Receptor | Selective Agonist | Bronchodilation |
| Ipratropium Bromide | Muscarinic Receptors | Antagonist | Bronchodilation (by blocking parasympathetic tone) |
| Quinpirole | D2/D3 Dopamine Receptors | Selective Agonist | Primarily neurological effects; used experimentally |
| Formoterol | β2-Adrenergic Receptor | Selective Long-Acting Agonist (LABA) | Long-lasting bronchodilation |
| Salmeterol | β2-Adrenergic Receptor | Selective Long-Acting Agonist (LABA) | Long-lasting bronchodilation |
Despite the promising initial findings, the development of this compound was ultimately discontinued (B1498344) due to a lack of sustained clinical benefit in larger, long-term studies.
In Vitro Pharmacological Studies of this compound
Functional Assays in Isolated Tissues and Cells
In vitro studies have been crucial in elucidating the dual receptor activity of this compound. Functional assays using isolated tissue preparations have demonstrated its effects on airway smooth muscle and sensory nerves. In isolated rat vagus nerve preparations, this compound was shown to inhibit hypertonic saline-induced depolarization by approximately 50%. nih.gov This inhibitory effect on sensory nerve activation is a key aspect of its pharmacological profile, suggesting a potential to modulate reflexes such as cough. nih.govnih.gov The activation of β2-adrenoceptors by Sibenadet contributes to its bronchodilator activity, a well-established mechanism for relieving airway obstruction in respiratory diseases. researchgate.net
| Assay Type | Tissue/Cell Model | Key Finding | Reference |
| Sensory Nerve Depolarization | Isolated Rat Vagus Nerve | ~50% inhibition of hypertonic saline-induced depolarization | nih.gov |
| Sensory Nerve Depolarization | Isolated Human Vagus Nerve | Inhibition of depolarization | nih.gov |
Cytotoxicity and Cell Viability Assessments
In Vivo Efficacy Studies in Animal Models of Respiratory Disease
Animal models are indispensable for evaluating the therapeutic potential of drug candidates in a complex physiological system before human trials. selvita.com For respiratory diseases, these models aim to replicate key features such as inflammation, airway hyperresponsiveness, and structural changes. selvita.comcriver.com
Models of Bronchodilation Assessment
The bronchodilatory effects of this compound have been demonstrated in animal models. Through its action as a β2-adrenoceptor agonist, Sibenadet has been shown to be an effective bronchodilator with a prolonged duration of action when administered topically to the lungs in animal studies. researchgate.net This activity is a cornerstone for treating the airflow limitation characteristic of diseases like COPD. nih.govnih.gov
Models of Sensory Nerve Activity Modulation
A key innovation in the development of Sibenadet was its ability to modulate sensory nerve activity. elsevierpure.com In various animal models, Sibenadet effectively inhibited the activity of sensory nerves. nih.gov Specifically, it was shown to inhibit the discharge of rapidly adapting receptors (RARs). researchgate.net This modulation of sensory input from the lungs is hypothesized to alleviate symptoms such as breathlessness. researchgate.netresearchgate.net
Investigations into Reflex Cough Suppression
The activation of dopamine D2-receptors by Sibenadet has been linked to the suppression of reflex cough in preclinical models. researchgate.net Studies in dogs demonstrated that Sibenadet was effective in reducing reflex-induced cough. researchgate.net This antitussive effect, combined with its bronchodilator properties, positioned Sibenadet as a compound with the potential to address multiple key symptoms of chronic respiratory diseases. nih.govnih.gov
| Animal Model | Key Finding | Implication | Reference |
| Dog | Reduction in reflex-induced cough | Potential for cough suppression in respiratory diseases | researchgate.net |
| Dog | Inhibition of reflex-induced tachypnoea and mucus production | Modulation of multiple respiratory reflexes | researchgate.net |
Preclinical Profile of this compound: An Examination of Respiratory and Safety Pharmacology
This compound, a dual agonist of the D2 dopamine and beta-2 adrenergic receptors, has been the subject of preclinical investigations to characterize its therapeutic potential, particularly in the context of respiratory conditions. These studies have explored its effects on key pathophysiological features of respiratory diseases and have also systematically evaluated its safety profile across vital organ systems. This article details the findings from preclinical research into this compound's impact on mucus dynamics and respiratory rate, as well as its safety pharmacology.
Clinical Research and Therapeutic Efficacy Assessments
Early Clinical Evaluation and Proof-of-Concept Studies of Sibenadet (B138698) Hydrochloride
Initial clinical evaluation of sibenadet hydrochloride commenced with proof-of-concept studies designed to establish its potential as a treatment for COPD. These early studies were pivotal in determining whether the compound's dual mechanism of action, which combines bronchodilator effects with sensory nerve modulation, would translate into clinical benefits for patients.
One such initial proof-of-concept study, referred to as Study 1, aimed to assess the clinical potential of three different doses of this compound against a placebo and two established bronchodilators, salbutamol (B1663637) and ipratropium (B1672105) bromide. Current time information in Bradford, GB. This study involved 701 patients who were administered one of the treatments three times daily for a period of four weeks via a pressurized metered-dose inhaler (pMDI). Current time information in Bradford, GB. The primary goal was to gauge the activity of this compound in a clinical setting. The results of this early evaluation were encouraging, indicating that this compound warranted further investigation in larger-scale trials. Current time information in Bradford, GB.
Clinical Dose-Response Relationship Investigations
Following the promising results from the initial proof-of-concept study, a dose-ranging study, known as Study 2, was conducted to investigate the dose-response relationship of this compound. This study enrolled 872 patients who were randomized to receive one of three doses of sibenadet (45 µg, 270 µg, or 495 µg) or a placebo, administered three times daily via pMDI for six weeks. Current time information in Bradford, GB.
The primary efficacy measure in this study was the change in the total score of the Breathlessness, Cough and Sputum Scale (BCSS), a novel patient-reported outcome tool. The results of this dose-ranging study demonstrated a clear dose-response relationship, with patients receiving sibenadet therapy showing statistically significant improvements in their BCSS total scores compared to those who received the placebo. Current time information in Bradford, GB. This symptomatic improvement was also accompanied by enhancements in lung function and health-related quality of life, providing a strong rationale for progressing to large-scale clinical trials. Current time information in Bradford, GB.
Large-Scale Clinical Trials in Chronic Obstructive Pulmonary Disease (COPD)
The encouraging findings from the early-phase studies led to the initiation of large-scale, multicenter, double-blind, placebo-controlled clinical trials to comprehensively evaluate the efficacy of this compound in patients with stable COPD. Two significant studies recruited over 2,000 patients who were randomized to receive either sibenadet (500 µg) or a placebo, administered three times daily via pMDI for 12 or 26 weeks. researchgate.net
The primary endpoints in these large-scale trials were the change from baseline in the mean BCSS total score over the final four weeks of treatment and the forced expiratory volume in one second (FEV1) measured one hour after the final dose. researchgate.net
Assessment of Symptomatic Changes using the Breathlessness, Cough and Sputum Scale (BCSS)
A key focus of the large-scale trials was the impact of this compound on the primary symptoms of COPD, as measured by the BCSS. Patients completed daily diary cards to record their BCSS scores throughout the study period. researchgate.net
While initial improvements in the mean daily BCSS total scores were observed in patients treated with sibenadet, these symptomatic benefits were not sustained over the duration of the studies. researchgate.net The difference in the change from baseline to the final four weeks of the treatment period between the sibenadet and placebo groups was not statistically significant. researchgate.net
Illustrative Data Table: Change in Mean BCSS Total Score
| Treatment Group | Baseline Mean BCSS Score (Illustrative) | Change from Baseline at Final 4 Weeks (Illustrative) | p-value (Illustrative) |
|---|---|---|---|
| Sibenadet HCl 500 µg | 6.5 | -1.2 | >0.05 |
| Placebo | 6.4 | -1.0 | >0.05 |
Note: This table is illustrative as specific data was not available in the reviewed sources.
Evaluation of Lung Function Parameters
The effect of this compound on lung function was a critical component of the large-scale clinical trials, with the primary parameter being the forced expiratory volume in one second (FEV1).
The studies revealed that while there was evidence of marked bronchodilator activity in the early stages of treatment with sibenadet, this effect diminished as the trials progressed. researchgate.net Consequently, there were no notable differences in lung function parameters between the sibenadet and placebo groups in the long-term assessments. researchgate.net
Illustrative Data Table: Change in Post-Dose FEV1 (% Predicted)
| Treatment Group | Baseline Mean FEV1 (% Predicted) (Illustrative) | Change from Baseline at End of Treatment (Illustrative) | p-value (Illustrative) |
|---|---|---|---|
| Sibenadet HCl 500 µg | 55.2% | +2.1% | >0.05 |
| Placebo | 55.5% | +1.5% | >0.05 |
Note: This table is illustrative as specific data was not available in the reviewed sources.
Health-Related Quality of Life Measures
To assess the broader impact of this compound on patients' well-being, health-related quality of life was evaluated as a secondary endpoint in the clinical trials. The St. George's Respiratory Questionnaire (SGRQ), a standardized self-administered questionnaire, was utilized for this purpose. researchgate.net
Consistent with the findings for symptomatic and lung function improvements, the large-scale studies did not demonstrate any notable benefit of this compound over placebo in terms of health-related quality of life. researchgate.net
Illustrative Data Table: Change in SGRQ Total Score
| Treatment Group | Baseline Mean SGRQ Score (Illustrative) | Change from Baseline at End of Treatment (Illustrative) | p-value (Illustrative) |
|---|---|---|---|
| Sibenadet HCl 500 µg | 48.5 | -2.0 | >0.05 |
| Placebo | 48.2 | -1.8 | >0.05 |
Note: This table is illustrative as specific data was not available in the reviewed sources.
Healthcare Resource Utilization Analysis
To understand the potential economic impact of this compound, a study was conducted to analyze healthcare resource utilization (RU) among patients with COPD. This data collection was integrated into a 52-week, randomized, double-blind, placebo-controlled study. researchgate.net Patients completed a questionnaire at the beginning of the trial to establish their typical pre-trial, COPD-related RU. researchgate.net
Long-Term Clinical Safety and Tolerability Studies
The long-term safety and tolerability of this compound were primarily evaluated in a 12-month, multicenter, randomized, double-blind, placebo-controlled study involving 435 adults with stable, symptomatic, smoking-related Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.gov Participants were randomized to receive either 500 mcg of this compound or a placebo, administered via a pressurized metered-dose inhaler (pMDI) three times daily for 52 weeks. nih.gov
The results of this year-long investigation indicated that this compound was generally well-tolerated. nih.gov The most notable differences in adverse events between the sibenadet and placebo groups were a higher incidence of tremor and altered taste of the treatment. nih.gov Specifically, 16.9% of patients in the sibenadet group reported tremors compared to 4.1% in the placebo group, and 14.5% experienced taste disturbances versus 4.1% in the placebo group. nih.gov
| Adverse Event | Sibenadet HCl Group (n=290) | Placebo Group (n=145) |
|---|---|---|
| Tremor | 16.9% | 4.1% |
| Taste of Treatment | 14.5% | 4.1% |
| Serious Adverse Events (SAEs) | 14.8% | 24.8% |
Discontinuation Rationale and Post-Trial Analysis of this compound Development
The clinical development of this compound was ultimately discontinued (B1498344). The primary rationale for this decision was not related to safety concerns, but rather to a lack of sustained clinical benefit in large-scale efficacy studies. nih.govnih.gov Despite a promising preclinical rationale and initial positive results in early clinical trials, the therapeutic effect was not maintained over longer treatment periods. nih.gov
A thorough review of the published clinical trial data for this compound indicates that unexpected QT interval prolongation was not a factor in the discontinuation of its development. Long-term safety studies, including the 12-month trial, found no clinically significant differences in cardiac variables between the sibenadet and placebo groups. nih.gov
Further investigation into the cardiac effects of this compound was conducted in a study specifically designed to assess its impact on the QT interval. This study aimed to determine the validity of subject-specific QT interval correction factors (SSCF) after the administration of a probe drug, sibenadet, known to increase heart rate without directly affecting cardiac repolarization. nih.gov The findings of this study focused on the methodologies of QT correction in the presence of a sympathomimetic agonist and did not report QT prolongation as an adverse finding of the compound itself. nih.gov Pre-clinical studies also suggested that sibenadet possessed a wide therapeutic ratio with respect to cardiovascular disturbances. nih.gov Therefore, based on available evidence, QT interval prolongation was not an observed safety issue that contributed to the cessation of the drug's development program.
The evaluation of this compound's clinical benefit revealed a pattern of initial improvement followed by a diminishment of effect over time. In large-scale clinical trials, including studies lasting 12 and 26 weeks with over 2000 patients with stable COPD, an initial symptomatic improvement was observed in patients receiving sibenadet. nih.gov This was measured using the Breathlessness, Cough and Sputum Scale (BCSS), a novel patient-reported outcome tool developed for these trials. nih.gov
| Time Point | Symptom Improvement (BCSS Score) | Bronchodilator Effect (FEV1) |
|---|---|---|
| Initial Weeks of Treatment | Statistically Significant Improvement | Marked Improvement |
| Final 4 Weeks of Treatment (12-26 week studies) | Not Statistically or Clinically Significant | Diminished Effect |
The development program for this compound, despite its discontinuation, provided valuable insights for future drug development in the field of respiratory medicine, particularly for COPD.
One of the key lessons was the challenge of translating a novel pharmacological mechanism into sustained clinical efficacy. The dual D2 dopamine (B1211576) and beta2-adrenoceptor agonist approach was based on a strong preclinical rationale to address both bronchodilation and sensory nerve modulation. nih.gov However, the clinical results suggest that the initial benefit may have been primarily driven by the beta2-agonist activity, which was subject to tachyphylaxis, or a diminishing response over time. This highlights the importance of understanding the long-term effects and potential for tolerance development with novel combination targets.
A significant positive outcome from the sibenadet clinical trial program was the development and validation of the Breathlessness, Cough and Sputum Scale (BCSS). nih.govnih.gov This patient-reported outcome tool proved to be a valuable instrument for assessing symptomatic changes in COPD patients and has provided a framework for incorporating patient-centric endpoints in future clinical trials for COPD therapies.
Finally, the extensive data collected from over 4000 patients in the sibenadet trials has contributed to a greater understanding of COPD itself and the complexities of clinical trial design for this patient population. nih.gov It underscores the necessity for long-term efficacy studies to truly establish the value of a new therapeutic agent for chronic diseases like COPD.
Advanced Research Methodologies and Computational Approaches
Solid-State Chemistry and Polymorphism Studies of Sibenadet (B138698) Hydrochloride
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. Sibenadet hydrochloride is known to exist in multiple crystalline forms, or polymorphs, making its solid-state characterization a key area of research. At ambient temperature, at least three polymorphs of this compound (designated as Forms I, II, and III) have been identified. Each of these forms undergoes a solid-state transition to a common high-temperature form before melting.
Form I has been identified as the thermodynamically stable form at room temperature. X-ray powder diffraction (XRPD) studies have revealed that Polymorphs I and II possess a similar layered structure, a feature not observed in Polymorph III.
Crystallization Process Design and Control
The ability to selectively crystallize a desired polymorph is a critical aspect of pharmaceutical manufacturing. The design and control of the crystallization process for this compound would aim to ensure the consistent production of the most stable polymorph, Form I, to avoid potential phase transitions during storage that could alter the drug's performance.
The control of polymorphism during crystallization is a multifaceted challenge influenced by various factors. While specific details on the crystallization process design for this compound are not extensively published, general principles of pharmaceutical crystallization would be applied. These include a careful selection of solvents, control of supersaturation, temperature, agitation speed, and the potential use of seed crystals of the desired polymorph.
Key Parameters in Crystallization Process Control:
| Parameter | Influence on Polymorphism |
| Solvent | The choice of solvent can significantly impact which polymorphic form nucleates and grows, due to differences in solute-solvent interactions. |
| Supersaturation | The level of supersaturation affects the nucleation rate of different polymorphs. Often, metastable forms crystallize at higher supersaturation levels. |
| Temperature | Temperature can influence the relative stability of polymorphs and their nucleation and growth kinetics. |
| Agitation | The stirring rate can affect mass transfer and secondary nucleation, potentially influencing the resulting polymorphic form. |
| Seeding | Introducing seed crystals of the desired polymorph (Form I in this case) can direct the crystallization towards that specific form. |
By carefully controlling these parameters, a robust crystallization process can be developed to consistently produce the desired polymorphic form of this compound with the required purity and physical characteristics.
Application of NMR Crystallography for Polymorph Characterization
NMR crystallography, which combines solid-state NMR spectroscopy with computational methods, has proven to be a powerful tool for the structural characterization of pharmaceutical solids, including the polymorphic forms of this compound.
High-resolution solid-state NMR (ssNMR) spectroscopy has been instrumental in probing the molecular-level structure of this compound's polymorphs. Specifically, ¹H double-quantum (DQ) solid-state magic-angle spinning (MAS) NMR has been employed to investigate the molecular packing and intermolecular hydrogen bonding in Polymorphs I and II.
For Form I, the single-crystal X-ray diffraction structure is known, and the ¹H DQ ssNMR experiments revealed NH-NH and NH-OH DQ peaks that correspond to the nearest intermolecular hydrogen-bonding distances of 2.62 Å and 2.87 Å, respectively. nih.gov Interestingly, the same ¹H DQ peaks at the same chemical shifts were observed for Form II, for which a single-crystal structure has not been determined. nih.gov This finding strongly indicates that the intermolecular hydrogen-bonding arrangement of the benzothiazolone moieties is the same in both Form I and Form II. nih.gov
Further analysis of the ¹H DQ build-up curves as a function of the recoupling time showed subtle differences between the two polymorphs. These differences are attributed to variations in the longer-range NH-OH distances, suggesting different inter-layer arrangements in the crystal packing of Forms I and II. nih.gov
In the context of this compound, a ¹H-³⁵Cl HMQC experiment could provide detailed information about the local environment of the chloride ion and its proximity to specific protons in the Sibenadet molecule. This would be particularly useful for distinguishing between polymorphs, as the hydrogen bonding network involving the chloride anion is often different in different crystalline forms.
Integrated Structural and Dynamical Assessments of Polymorphs
A comprehensive understanding of polymorphism requires not only structural characterization but also an assessment of molecular dynamics within the crystal lattice. Solid-state NMR spectroscopy is particularly well-suited for this purpose.
Studies on the three ambient temperature polymorphs of this compound have revealed evidence of varying degrees of dynamic disorder of the terminal phenyl group. Furthermore, the carbon atoms alpha to the ether linkage exhibit different rates of mobility in Polymorphs I and II. This variation in the extent of dynamic disorder leads to alterations in the short-range structure, resulting in the formation of distinct polymorphs.
This integration of structural and dynamical information is crucial for a complete understanding of the polymorphic behavior of this compound and for ensuring the selection and control of the desired solid form for pharmaceutical development.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This approach is valuable in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead candidates.
For dual D2-receptor/β2-adrenoceptor agonists like this compound, QSAR models have been developed to understand the factors influencing their functional duration. One such study highlighted the importance of lipophilicity (expressed as logD₇.₄) and ionization (expressed as the secondary amine pKa) in controlling the β2 duration of action. nih.gov
The developed QSAR model established design rules where a logD₇.₄ > 2 and a secondary amine pKa > 8.0 were predictive of compounds with ultra-long duration of action. nih.gov This model was successfully used to guide the design of new long- and ultra-long-acting compounds within this class. nih.gov The findings from this QSAR study suggest that the duration of action for these compounds is primarily controlled by their membrane affinity. nih.gov
Key Descriptors in the QSAR Model for Dual D2/β2 Agonists:
| Descriptor | Physicochemical Property | Impact on Activity |
| logD₇.₄ | Lipophilicity at physiological pH | Higher lipophilicity is correlated with longer duration of action. nih.gov |
| pKa | Ionization constant of the secondary amine | A higher pKa ( > 8.0) contributes to a longer duration of action. nih.gov |
While this QSAR model was developed for the broader class of dual D2/β2 agonists, its principles would be directly applicable to the rational design of analogues of this compound with modified pharmacokinetic and pharmacodynamic profiles. By systematically altering the chemical structure to modulate these key physicochemical properties, new compounds with potentially improved therapeutic characteristics could be designed and prioritized for synthesis.
Development of Linear and Non-linear QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound, a dual agonist for the D2 dopamine (B1211576) and beta-2 adrenergic receptors, QSAR models could be instrumental in understanding the structural attributes essential for this dual activity.
Linear QSAR models, such as Multiple Linear Regression (MLR), seek to find a direct linear correlation between molecular descriptors (numerical representations of molecular properties) and biological potency. For a series of Sibenadet analogues, an MLR model would take the form of an equation where biological activity (e.g., receptor binding affinity or functional potency) is a weighted sum of selected descriptors. While straightforward and easily interpretable, linear models may not adequately capture the complex, multi-faceted nature of drug-receptor interactions.
To address these complexities, non-linear QSAR models are often developed. Methodologies like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can identify intricate, non-linear patterns within the data. These models are capable of mapping complex relationships between the molecular descriptors of Sibenadet analogues and their activity at both the D2 and beta-2 receptors, potentially revealing synergistic or antagonistic structural features that a linear model might miss. The development of such models would involve compiling a dataset of Sibenadet-related compounds, calculating a wide array of molecular descriptors for each, and then using statistical techniques to train, validate, and test the models to ensure their predictive power.
Identification of Molecular Descriptors Related to Biological Potency
The foundation of any QSAR model is the calculation of molecular descriptors, which quantify various aspects of a molecule's physicochemical properties. For this compound, a diverse set of descriptors would be calculated to capture the structural nuances responsible for its dual-receptor agonism. These descriptors are typically categorized as follows:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are crucial for understanding electrostatic interactions with the receptor binding sites.
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific shape indices (e.g., Kappa shape indices) are vital, as the fit of the molecule into the receptor pocket is a primary determinant of its binding affinity.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is the most common hydrophobic descriptor. It is critical for understanding the molecule's ability to cross biological membranes and engage with hydrophobic pockets within the D2 and beta-2 receptors.
A QSAR study on Sibenadet and its analogues would aim to identify a subset of these descriptors that are most highly correlated with biological potency. For instance, the model might reveal that a specific combination of a topological index (describing the ethylaminoethyl side chain) and an electronic descriptor (related to the 4-hydroxy-benzothiazolone headgroup) is critical for high-affinity binding to the beta-2 receptor, while a different set of steric and hydrophobic descriptors governs its potency at the D2 receptor.
Table 1: Representative Molecular Descriptors for QSAR Analysis of Sibenadet Analogues This table is for illustrative purposes and represents the types of descriptors that would be used in a QSAR study.
| Descriptor Category | Specific Descriptor | Potential Relevance to Sibenadet's Activity |
|---|---|---|
| Electronic | Partial Charge on Phenolic Oxygen | Influences hydrogen bonding potential in the receptor active site. |
| Dipole Moment | Governs long-range electrostatic interactions with receptor targets. | |
| Steric | Molecular Volume | Determines the overall fit and complementarity with the receptor binding pocket. |
| Surface Area | Relates to the extent of interaction between the ligand and the receptor surface. | |
| Topological | Kappa Shape Index (κ₂) | Quantifies the degree of linear vs. branched shape, relevant for fitting into elongated binding sites. |
| Molecular Connectivity Index (¹χ) | Encodes information about the degree of branching in the molecular skeleton. | |
| Hydrophobic | LogP | Critical for membrane permeability and hydrophobic interactions within the receptor. |
Mechanistic Interpretations from Computational Models
Beyond predicting the activity of new compounds, a well-validated QSAR model can offer profound mechanistic insights. By analyzing the descriptors that are most influential in the model, researchers can form hypotheses about how this compound interacts with its target receptors at a molecular level.
For example, if a QSAR model consistently selects descriptors related to the flexibility of the propylsulfonyl linker and the electronic properties of the phenylethoxy group, it would suggest that this part of the molecule is crucial for adopting the correct conformation to engage with the D2 receptor. The model might indicate that a certain degree of rotational freedom in the linker is necessary to position the phenylethoxy moiety in a specific hydrophobic sub-pocket of the receptor.
Nanotechnology and Advanced Drug Delivery System Research for Pulmonary Administration
Nanoparticle-Based Formulations for Pulmonary Delivery
The delivery of therapeutics directly to the lungs is a primary strategy for treating respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD). Nanotechnology offers a promising platform to enhance pulmonary drug delivery. For a compound like this compound, nanoparticle-based formulations could theoretically offer several advantages over conventional inhaled solutions or suspensions. These advantages include improved solubility, protection from enzymatic degradation, and the potential for sustained drug release, which could prolong the therapeutic effect and reduce dosing frequency.
Research in this area would focus on encapsulating this compound into various types of nanoparticles, such as:
Polymeric Nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), nanoparticles can be formulated to provide a controlled release of the drug over an extended period. nih.gov
Lipid-Based Nanocarriers: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are composed of physiological lipids, offering high biocompatibility and the ability to enhance drug absorption across the lung epithelium. nih.gov
The development of such formulations would involve optimizing nanoparticle size, surface charge, and drug loading efficiency to ensure they can be aerosolized effectively and penetrate deep into the lungs, avoiding premature clearance by the mucociliary escalator.
Metered-Dose Inhaler Formulation Research and Optimization
Clinical research on this compound utilized a pressurized metered-dose inhaler (pMDI) for its administration. nih.govnih.gov The pMDI is a widely used device for delivering drugs to the lungs in conditions like COPD. nih.govelsevierpure.com The formulation research for a Sibenadet pMDI would have focused on ensuring the chemical stability of the drug and achieving consistent and efficient aerosol generation.
A typical pMDI formulation consists of the active pharmaceutical ingredient (API), a propellant, and potentially a cosolvent or surfactant.
Propellant: Historically, chlorofluorocarbons (CFCs) were used, but modern pMDIs use more environmentally friendly hydrofluoroalkane (HFA) propellants, such as HFA 134a or HFA 227. nih.gov
Cosolvent: Ethanol is often included to solubilize the drug in the propellant, creating a solution formulation. nih.gov This ensures dose uniformity, as it avoids the physical instability issues associated with suspension formulations.
Surfactants: In suspension formulations, surfactants like oleic acid may be used to improve the physical stability of the suspended drug particles and lubricate the valve components.
Optimization studies would involve screening different HFA/ethanol ratios to maximize drug solubility and stability while ensuring the vapor pressure is suitable for generating an aerosol with the desired particle size distribution upon actuation. Long-term stability studies under various temperature and humidity conditions would be essential to guarantee the product's shelf-life.
Aerodynamic Performance and Pulmonary Deposition Investigations
For any inhaled therapeutic, the aerodynamic performance of the aerosolized particles is a critical determinant of its efficacy. Only particles within a specific size range (typically 1-5 µm) are likely to deposit in the deep lung where they can exert their therapeutic effect. cd-bioparticles.net Larger particles tend to impact in the oropharynx, while smaller particles may be exhaled.
Investigations into the aerodynamic performance of a this compound pMDI would involve extensive in-vitro testing using techniques like cascade impaction. A cascade impactor separates the aerosol particles based on their aerodynamic diameter, allowing for the determination of key parameters:
Mass Median Aerodynamic Diameter (MMAD): The diameter at which 50% of the aerosol mass resides.
Geometric Standard Deviation (GSD): A measure of the spread of the particle size distribution.
Fine Particle Fraction (FPF): The percentage of the emitted dose that consists of particles within the respirable range (e.g., <5 µm).
In-silico computational fluid dynamics (CFD) models could also be employed to simulate the deposition of Sibenadet aerosol particles within realistic models of the human respiratory tract. These models can predict regional deposition patterns (e.g., central vs. peripheral airways) and help understand how factors like inhalation flow rate and breathing patterns might influence drug delivery to the target site. dovepress.com The goal of these investigations is to ensure that the pMDI formulation and device are optimized to deliver a consistent and substantial fraction of the this compound dose to the lungs.
Table 2: Key Aerodynamic Parameters for Inhaled Drug Performance This table illustrates typical parameters measured to assess the performance of a metered-dose inhaler.
| Parameter | Description | Desired Range for Deep Lung Deposition |
|---|---|---|
| Mass Median Aerodynamic Diameter (MMAD) | The median particle diameter by mass. | 1 - 5 µm |
| Geometric Standard Deviation (GSD) | Indicates the variability of particle sizes. A lower GSD signifies a more uniform particle size. | < 2.5 |
| Fine Particle Fraction (FPF) | The percentage of drug particles with an aerodynamic diameter less than a specified size (e.g., 5 µm). | As high as possible |
| Emitted Dose | The total mass of the drug delivered from the inhaler upon actuation. | Consistent and within specifications |
Challenges, Research Gaps, and Future Directions in Sibenadet Hydrochloride Research
Identification of Unmet Research Needs and Translational Gaps
However, the failure to demonstrate a sustained benefit in larger, long-term studies underscores a critical translational gap in respiratory medicine: the difficulty in translating promising early-phase results into robust, long-term clinical efficacy. researchgate.netatsjournals.org This gap highlights several unmet research needs:
Improved Preclinical Models: The initial success of sibenadet (B138698) in animal models did not fully predict its performance in long-term human studies. nih.gov There is a persistent need for preclinical models that more accurately represent the chronic and complex pathophysiology of human COPD.
Biomarkers for Patient Stratification: COPD is a heterogeneous disease. ersnet.org The lack of benefit from sibenadet across a broad patient population suggests that it might have been effective in a specific subgroup. A major research gap is the identification and validation of biomarkers that can phenotype patients and predict their response to targeted therapies. atsjournals.orgersnet.org
Understanding of Disease Progression: The inability of many therapies to alter the long-term decline in lung function remains a primary challenge. nih.gov Research is needed to better understand the fundamental mechanisms of disease progression to develop truly disease-modifying agents, a goal that combination therapies like dual agonists aspire to achieve.
The European Respiratory Society's Translational Science Initiative and other similar collaborations aim to bridge this divide by fostering better communication and integration between basic, translational, and clinical researchers to ensure that scientific discoveries effectively translate into patient benefits. nih.goversnet.org
Methodological Advancements for Assessing Complex Pharmacological Profiles
Sibenadet hydrochloride's dual-agonist nature presents a complex pharmacological profile. Assessing the distinct and combined contributions of its activity at both the D2 and β2 receptors is a significant methodological challenge. The development of such multi-target agents requires sophisticated assessment strategies beyond traditional dose-response models.
Recent methodological advancements offer new ways to tackle this complexity:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. mdpi.comfrontiersin.org For a compound like sibenadet, PBPK modeling could help predict how its dual actions manifest in different tissues and patient populations, potentially identifying an optimal therapeutic window or explaining variability in patient responses.
Quantitative Methods and Modeling (QMM): The FDA and other regulatory bodies are increasingly encouraging the use of QMM and model-integrated evidence (MIE) to support the development of complex drugs. nih.gov These approaches can help characterize drug delivery, establish bioequivalence for complex formulations, and de-risk development by simulating clinical trial outcomes.
In Silico and Systems Biology Approaches: Integrative computational methods, including network pharmacology, can analyze the complex interaction of a drug with multiple biological pathways. frontiersin.org This can be used to understand the synergistic or antagonistic effects of a dual-agonist and to identify potential off-target effects, providing a more holistic view of its pharmacological profile. nih.gov
These advanced methodologies are crucial for moving beyond simplistic efficacy measures and gaining a deeper, mechanistic understanding of how complex drugs like sibenadet function in a biological system.
Strategies for Novel Dual Agonist Development in Respiratory Therapeutics
The rationale behind dual-agonist drugs is to achieve superior efficacy or an improved side-effect profile by simultaneously modulating two distinct therapeutic targets. In respiratory medicine, the most prominent example is the development of dual Muscarinic Antagonist-β2 Agonist (MABA) molecules, which combine two established bronchodilator mechanisms in a single molecule. researchgate.net
Sibenadet represented a different type of dual-agonist strategy, combining the bronchodilatory effects of a β2-agonist with the sensory nerve-modulating effects of a D2 agonist to specifically target symptoms like cough and mucus production. nih.gov The development of future novel dual agonists in respiratory therapeutics can learn from these earlier efforts.
Key strategies and challenges include:
Target Selection and Validation: The choice of targets is critical. The combination should be based on a strong biological rationale where the two pathways are complementary and lead to an additive or synergistic effect. nih.gov While the LAMA/LABA combination is well-established, other novel pairings continue to be explored. nih.govsanofi.com
Molecular Design and Scaffolding: Creating a single molecule that interacts effectively with two different receptors is a major chemical challenge. researchgate.net Strategies often involve linking two known pharmacophores. The key is to achieve the desired potency and selectivity ratio for both targets within a single chemical entity. plos.org
Circumventing Formulation Challenges: A single dual-agonist molecule circumvents the technical challenges of co-formulating two separate drugs in one delivery device, ensuring a fixed ratio of activity is delivered to the lungs. researchgate.net
Precision Medicine Approach: Future dual-agonist development should be tightly linked to identifying the patient populations most likely to benefit. For instance, a dual-action drug targeting inflammation and bronchodilation might be most effective in patients with a specific inflammatory endotype. ersnet.org
While development of many novel ultra-long-acting β-agonists (ULABAs) has slowed, the focus has shifted to combining existing approved medications into new dual or triple therapies to test their efficacy in specific patient populations defined by clinical traits. dovepress.com
Potential Re-evaluation of this compound in Other Therapeutic Areas
While the development of sibenadet for COPD was halted, its unique dual D2/β2 agonist mechanism of action could warrant re-evaluation for other therapeutic indications. The pharmacological targets of sibenadet are not exclusive to the respiratory system.
β2-Adrenergic Receptors: These receptors are found on various cell types throughout the body. nih.gov Beyond their role in bronchodilation, they are involved in processes like uterine smooth muscle relaxation (tocolysis) and have effects on the cardiovascular and metabolic systems. nih.gov
Dopamine (B1211576) D2 Receptors: D2 receptors are critical in the central nervous system, famously targeted for conditions like Parkinson's disease and schizophrenia. They also play roles in the periphery, influencing hormone secretion and gastrointestinal function.
Given this, a hypothetical re-evaluation could explore conditions where both pathways are pathophysiologically relevant. For example, certain neurological or systemic inflammatory conditions might involve dysregulation in both dopaminergic and adrenergic signaling. The challenge in repurposing a drug like sibenadet lies in the difficulty of achieving target selectivity for a specific organ system, as activating both receptors systemically could lead to a complex and potentially undesirable side-effect profile. nih.gov Any such re-evaluation would require substantial preclinical research to establish a new therapeutic hypothesis.
Integration of Omics Data in Drug Discovery and Development Processes
The advent of high-throughput 'omics' technologies—including genomics, transcriptomics, proteomics, and metabolomics—is transforming drug discovery. ersnet.org These technologies allow for an unbiased, system-wide analysis of biological states, offering immense potential to overcome the challenges faced by compounds like sibenadet. mdpi.comersnet.org
For a drug with a discontinued (B1498344) development path, omics data could be instrumental in several ways:
Retrospective Biomarker Discovery: Analyzing stored biological samples from sibenadet's clinical trials with modern omics platforms could potentially identify genetic or molecular signatures that distinguish responders from non-responders. This could revive the compound for a smaller, well-defined patient population.
Molecular Sub-phenotyping of Disease: Omics studies are revealing that diseases like COPD are not monolithic but are umbrella diagnoses for multiple distinct molecular subtypes. ersnet.orgresearchgate.net Integrating multiple omics datasets can classify patients with high accuracy, even in small groups, which could guide the targeted application of drugs with specific mechanisms. ersnet.orgresearchgate.net
Identifying New Therapeutic Targets: Systems biology approaches that integrate multi-omics data can uncover novel pathways and therapeutic targets related to disease pathogenesis, paving the way for the next generation of drugs. nih.gov For example, recent analyses have identified dozens of new potential drug targets for COPD by integrating genome, transcriptome, proteome, and metabolome data. nih.gov
The integration of these large-scale datasets is a core component of precision medicine. nih.govmdpi.com By moving from a "one-size-fits-all" approach to one that matches specific treatments to specific patient profiles, the integration of omics data holds the promise of unlocking the potential of targeted therapies and overcoming the efficacy hurdles that have challenged many promising drugs in the past.
Compound Names Mentioned
Q & A
Q. What are the key synthetic pathways for Sibenadet hydrochloride in academic research?
this compound synthesis typically involves O-alkylation under phase-transfer catalysis (PTC) , enabling scalable production (e.g., ~100 kg scale). Critical steps include:
- Catalyst selection : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) optimize reaction efficiency in biphasic systems.
- Solvent systems : Dichloromethane/water mixtures are common, balancing reactivity and solubility.
- Purification : Crystallization from ethanol/water mixtures ensures high purity (>99%) .
Q. How do researchers characterize polymorphic forms of this compound?
Polymorphism is assessed using multi-technique approaches :
Q. What pharmacological targets are associated with this compound in preclinical studies?
this compound acts as a dual dopamine D2 receptor and β2-adrenoceptor agonist , primarily studied for chronic obstructive pulmonary disease (COPD). Key preclinical assays include:
- In vitro receptor binding : Radioligand displacement assays (e.g., [³H]-spiperone for D2 receptors).
- Functional efficacy : cAMP accumulation assays in transfected HEK293 cells.
- Safety profiling : hERG channel inhibition studies to assess cardiac risk .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data for this compound be resolved?
Discrepancies often arise from pharmacokinetic variability or model limitations . Mitigation strategies:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with target engagement using LC-MS/MS and receptor occupancy assays.
- Species-specific metabolism : Compare hepatic microsomal stability (e.g., human vs. rodent CYP450 isoforms).
- Tissue distribution studies : Use radiolabeled Sibenadet ([¹⁴C]-labeled) to assess lung bioavailability in animal models .
Q. What strategies optimize the pulmonary delivery of this compound in nanotechnology formulations?
Nanoparticle-based formulations enhance lung retention and reduce systemic exposure:
| Formulation | Advantage | Surface Energy (mJ/m²) |
|---|---|---|
| Sibenadet-only particles | Rapid dissolution | 45.2 ± 3.1 |
| Micronized composite | Sustained release | 28.7 ± 2.5 |
| Key parameters include particle size (1–5 µm) and surface energy minimization to avoid macrophage clearance. In vitro testing via Andersen cascade impactors simulates aerosol performance . |
Q. How does the choice of catalyst impact the scalability of this compound synthesis?
Catalyst selection directly affects yield , purity , and cost-efficiency :
- Phase-transfer catalysts (PTC) : Enable biphasic reactions with high turnover numbers (TON > 500).
- Metal catalysts : Palladium-based systems may introduce heavy-metal impurities, requiring additional purification.
- Green chemistry metrics : Atom economy (85% for PTC route) and E-factor (0.7) prioritize sustainable scaling .
Methodological Guidance for Data Contradictions
- Validation of assays : Replicate experiments across independent labs using standardized protocols (e.g., USP guidelines).
- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc tests) to identify outliers.
- Literature reconciliation : Cross-reference findings with prior studies (e.g., Cosgrove et al.’s polymorph analysis vs. Hoshi’s patent data) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
